Cas no 240408-91-7 (1-{2-(trifluoromethyl)sulfanylphenyl}ethan-1-one)
1-{2-(trifluoromethyl)sulfanylphenyl}ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2'-(Trifluoromethylthio)acetophenone
- 1-{2-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one
- 1-[2-(trifluoromethylsulfanyl)phenyl]ethanone
- SBB095942
- 1-acetyl-2-(trifluoromethylthio)benzene
- 1-{2-(trifluoromethyl)sulfanylphenyl}ethan-1-one
-
- MDL: MFCD00236330
- Inchi: 1S/C9H7F3OS/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-5H,1H3
- InChI Key: VDRFSEAVACCURF-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1C=CC=CC=1C(C)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 215
- XLogP3: 3.3
- Topological Polar Surface Area: 42.4
1-{2-(trifluoromethyl)sulfanylphenyl}ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-300067-0.05g |
1-{2-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one |
240408-91-7 | 95% | 0.05g |
$76.0 | 2023-09-06 | |
| Enamine | EN300-300067-0.1g |
1-{2-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one |
240408-91-7 | 95% | 0.1g |
$113.0 | 2023-09-06 | |
| Enamine | EN300-300067-0.25g |
1-{2-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one |
240408-91-7 | 95% | 0.25g |
$162.0 | 2023-09-06 | |
| Enamine | EN300-300067-0.5g |
1-{2-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one |
240408-91-7 | 95% | 0.5g |
$310.0 | 2023-09-06 | |
| Enamine | EN300-300067-1.0g |
1-{2-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one |
240408-91-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-300067-2.5g |
1-{2-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one |
240408-91-7 | 95% | 2.5g |
$810.0 | 2023-09-06 | |
| Enamine | EN300-300067-5.0g |
1-{2-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one |
240408-91-7 | 95% | 5.0g |
$1199.0 | 2023-02-28 | |
| Enamine | EN300-300067-10.0g |
1-{2-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one |
240408-91-7 | 95% | 10.0g |
$1778.0 | 2023-02-28 | |
| Ambeed | A862828-1g |
1-{2-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one |
240408-91-7 | 95% | 1g |
$471.0 | 2024-07-28 | |
| Chemenu | CM417080-100mg |
1-{2-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one |
240408-91-7 | 95%+ | 100mg |
$152 | 2023-02-28 |
1-{2-(trifluoromethyl)sulfanylphenyl}ethan-1-one Suppliers
1-{2-(trifluoromethyl)sulfanylphenyl}ethan-1-one Related Literature
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 1-{2-(trifluoromethyl)sulfanylphenyl}ethan-1-one
Introduction to 1-{2-(trifluoromethyl)sulfanylphenyl}ethan-1-one (CAS No. 240408-91-7)
The compound 1-{2-(trifluoromethyl)sulfanylphenyl}ethan-1-one, identified by the CAS number 240408-91-7, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfanylphenyl ketones, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The presence of a trifluoromethyl group and a sulfanylphenyl moiety in its structure imparts unique electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.
Recent advancements in chemical biology have highlighted the importance of sulfanylphenyl derivatives in modulating various biological pathways. The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, plays a crucial role in the pharmacokinetic profile of many drug candidates. In contrast, the sulfanylphenyl ring contributes to interactions with biological targets, often improving selectivity and efficacy. The combination of these features makes 1-{2-(trifluoromethyl)sulfanylphenyl}ethan-1-one a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. Researchers have been exploring its utility in constructing heterocyclic frameworks, which are prevalent in many bioactive natural products and synthetic drugs. The reactivity of the ketone group allows for further functionalization, enabling the creation of diverse derivatives with tailored properties. This flexibility has opened up new avenues for medicinal chemists seeking to develop innovative treatments for various diseases.
Current research in this area has focused on leveraging computational methods to predict and optimize the biological activity of sulfanylphenyl ketones. High-throughput virtual screening has identified several analogs of 1-{2-(trifluoromethyl)sulfanylphenyl}ethan-1-one that exhibit promising interactions with target proteins. These studies have revealed novel mechanisms of action, suggesting that this class of compounds could be effective against a range of therapeutic targets, including enzymes and receptors involved in cancer, inflammation, and neurodegenerative disorders.
The synthesis of 1-{2-(trifluoromethyl)sulfanylphenyl}ethan-1-one has also been refined through modern synthetic techniques. Transition metal-catalyzed reactions have enabled more efficient and scalable production processes, reducing costs and improving yields. These advancements are critical for translating laboratory discoveries into viable drug candidates. Furthermore, green chemistry principles have been integrated into synthetic protocols, minimizing waste and environmental impact while maintaining high chemical purity.
In vitro studies have demonstrated that derivatives of this compound exhibit inhibitory effects on several key enzymes implicated in disease pathways. For instance, some sulfanylphenyl ketones have shown potent activity against kinases, which are overexpressed in many cancers. Additionally, their interaction with inflammatory mediators has been explored as a potential strategy for developing anti-inflammatory therapies. These findings underscore the therapeutic promise of molecules like 1-{2-(trifluoromethyl)sulfanylphenyl}ethan-1-one.
The pharmacological profile of this compound is further enhanced by its favorable solubility parameters, which facilitate formulation into oral or injectable dosage forms. This aspect is particularly important for ensuring bioavailability and therapeutic efficacy. Preclinical studies are underway to evaluate its safety profile and dosing regimens, paving the way for future clinical trials. Collaborative efforts between synthetic chemists and biologists are essential to fully realize the potential of this scaffold in drug discovery.
The integration of machine learning models has accelerated the process of identifying lead compounds derived from 1-{2-(trifluoromethyl)sulfanylphenyl}ethan-1-one. These models predict molecular properties such as binding affinity and toxicity, allowing researchers to prioritize promising candidates for experimental validation. Such interdisciplinary approaches are revolutionizing drug development by combining computational power with traditional wet chemistry techniques.
Future directions in research may involve exploring the role of stereochemistry in modulating biological activity. The chiral nature of sulfanylphenyl ketones could be exploited to develop enantiomerically pure drugs with improved selectivity and reduced side effects. Additionally, investigating their interactions with nucleic acids may uncover new therapeutic strategies against genetic disorders.
In conclusion,1-{2-(trifluoromethyl)sulfanylphenyl}ethan-1-one (CAS No. 240408-91-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile scaffold for developing novel therapeutics targeting various diseases. Ongoing research continues to uncover its potential applications, driven by innovative synthetic methodologies and computational tools.
240408-91-7 (1-{2-(trifluoromethyl)sulfanylphenyl}ethan-1-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)